molecular formula C22H23FN2O7S B2532030 Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902520-66-5

Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2532030
CAS No.: 902520-66-5
M. Wt: 478.49
InChI Key: GNOMTRVWZSEIRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl groups.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Preparation Methods

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the tetrahydropyrimidine ring, followed by the introduction of the dimethoxyphenyl and fluorobenzenesulfonyl groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. For example:

  • Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O7S/c1-4-32-21(26)19-17(12-33(28,29)15-8-5-13(23)6-9-15)24-22(27)25-20(19)16-11-14(30-2)7-10-18(16)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOMTRVWZSEIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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